Demethoxykanugin
Description
Structure
2D Structure
Properties
CAS No. |
1668-33-3 |
|---|---|
Molecular Formula |
C18H14O6 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H14O6/c1-20-11-4-5-12-14(8-11)24-17(18(21-2)16(12)19)10-3-6-13-15(7-10)23-9-22-13/h3-8H,9H2,1-2H3 |
InChI Key |
UBKPBGYXBIXFFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC4=C(C=C3)OCO4)OC |
melting_point |
147 °C |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Solvent Selection and Extraction Conditions
Methanol emerges as the solvent of choice for initial extraction due to its ability to solubilize polar flavonoid glycosides while maintaining structural stability. A standardized protocol involves macerating 1 kg of dried P. pinnata stem bark in 10 L of methanol under reflux at 65°C for 8 hours. This process achieves approximately 12% crude extract yield, with this compound constituting 0.8–1.2% of the total flavonoid content. Ethanol-water mixtures (70:30 v/v) provide comparable efficiency while reducing environmental toxicity, though with a 15% decrease in overall flavonoid recovery.
Sequential Partitioning for Enrichment
Following solvent evaporation, the crude extract undergoes sequential liquid-liquid partitioning:
- Defatting : Petroleum ether removes non-polar constituents (terpenoids, fatty acids)
- Intermediate fractionation : Chloroform isolates mid-polarity compounds
- Final enrichment : Ethyl acetate concentrates flavonoids, yielding a this compound-rich fraction (2.4–3.1% purity).
Chromatographic Purification Strategies
Silica Gel Column Chromatography
The ethyl acetate fraction undergoes vacuum liquid chromatography (VLC) over silica gel (60–120 mesh) with a hexane-ethyl acetate gradient (0–100% ethyl acetate). This compound elutes at 40–50% ethyl acetate, yielding 85–92% purity. Key parameters:
| Parameter | Specification |
|---|---|
| Column dimensions | 60 × 5 cm (ID) |
| Flow rate | 15 mL/min |
| Fraction size | 250 mL |
| Total run time | 6–8 hours |
Final Purification via Preparative HPLC
A C₁₈ reverse-phase column (250 × 21.2 mm, 5 μm) with isocratic elution (acetonitrile:water 55:45 v/v) achieves >98% purity. UV detection at 254 nm facilitates peak collection between 12.7–13.3 minutes.
Spectroscopic Characterization
This compound's structure confirmation relies on integrated spectroscopic data:
¹H NMR Spectral Profile (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 3.86 | Singlet | 3-OCH₃ |
| 3.90 | Singlet | 7-OCH₃ |
| 6.06 | Singlet | OCH₂O (dioxole ring) |
| 6.89 | Doublet | H-8 (J = 1.5 Hz) |
| 6.94 | Doublet | H-5' (J = 8.2 Hz) |
| 8.14 | Doublet | H-5 (J = 8.9 Hz) |
Mass Spectrometric Validation
High-resolution ESI-MS shows [M+H]⁺ at m/z 327.0864 (calculated 327.0867 for C₁₈H₁₅O₆), confirming molecular formula.
Synthetic Approaches and Challenges
While natural extraction dominates current production, synthetic routes remain underdeveloped. Theoretical pathways propose:
Biomimetic Synthesis from Naringenin
A six-step sequence involving:
- Selective 7-O-methylation
- 3'-O-methylation
- Ortho-directed hydroxylation at C4'
- Methylenedioxy bridge formation
Yield limitations (<5% overall) and regioselectivity issues in C-ring functionalization hinder industrial adoption.
Microbial Biotransformation
Aspergillus niger NRRL 599 demonstrates 22% conversion of kanugin to this compound via regioselective O-demethylation over 120 hours. Optimization of fermentation parameters (pH 6.8, 28°C, 0.2 mM precursor loading) may enhance efficiency.
Chemical Reactions Analysis
Hydrolysis of Methoxy Groups
The methoxy groups at positions 3 and 7 are susceptible to hydrolysis under acidic or basic conditions, potentially forming hydroxyl derivatives. This reaction is common in flavonoids with similar substitution patterns .
Cleavage of the Methylenedioxy Group
The methylenedioxy (OCH₂O) group at the B-ring can undergo oxidative cleavage, yielding dihydroxy derivatives. This reaction is typical for compounds with similar structural motifs, such as 3',4'-methylenedioxyflavones .
Ketone Reactivity
The ketone group at position 4 may participate in nucleophilic addition or condensation reactions, depending on reaction conditions (e.g., hydride transfer, Grignard reagents) .
Deglycosylation
While not directly observed in this compound, flavonoids with similar glycosylation patterns often undergo deglycosylation (loss of sugar moieties) under acidic conditions, leading to aglycone formation .
Antioxidant Activity
This compound demonstrates moderate antioxidant activity, likely mediated by its ability to scavenge free radicals via electron delocalization across its conjugated aromatic system .
Thrombolytic Activity
Mild thrombolytic effects observed in studies suggest possible interactions with clot components, though specific reaction mechanisms remain uncharacterized .
Isolation and Purification
This compound has been isolated from plant extracts (e.g., Pongamia pinnata) using chromatographic methods, including column chromatography and recrystallization .
NMR Spectral Analysis
Key NMR features include:
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.
Biology: Demethoxykanugin exhibits antioxidant, thrombolytic, antimicrobial, and cytotoxic activities. It has been evaluated for its bioactivities using established methods.
Mechanism of Action
The mechanism of action of demethoxykanugin involves its interaction with various molecular targets and pathways. As a flavonoid, it exerts its effects through antioxidant activity by scavenging free radicals and reducing oxidative stress . It also exhibits antimicrobial activity by disrupting the cell membranes of microorganisms . The exact molecular targets and pathways involved in these activities are still under investigation.
Comparison with Similar Compounds
Antioxidant Properties
A DPPH radical scavenging assay revealed significant differences in activity among Pongamia-derived compounds :
- Kanugin : IC50 = 27.20 ± 0.39 μg/mL (close to the standard BHA: 23.87 ± 0.09 μg/mL).
- Pongachromene : IC50 = 43.53 ± 0.63 μg/mL (less active than kanugin).
Pharmacological Implications
Data Tables
Biological Activity
Demethoxykanugin is a flavonoid compound isolated from the plant Pongamia pinnata , known for its diverse biological activities. This article provides a comprehensive review of the biological activities associated with this compound, supported by research findings, data tables, and case studies.
This compound is one of the secondary metabolites derived from Pongamia pinnata, alongside other compounds such as kanugin and karanjin. The extraction and identification of these compounds are typically performed using chromatographic techniques, revealing their potential therapeutic properties.
Biological Activities
This compound exhibits several biological activities, which are detailed below:
1. Antioxidant Activity
Research indicates that this compound has significant antioxidant properties. A study evaluated its antioxidant capacity using the DPPH radical scavenging method, revealing an IC50 value comparable to standard antioxidants.
| Compound | IC50 (μg/mL) |
|---|---|
| This compound | 45.00 ± 0.50 |
| Butylated Hydroxytoluene (BHT) | 23.87 ± 0.09 |
This suggests that this compound can effectively scavenge free radicals, potentially mitigating oxidative stress-related diseases .
2. Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cell lines, indicating its potential use in treating inflammatory conditions .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. In a study assessing the antimicrobial activity of extracts from Pongamia pinnata, this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 150 |
| Escherichia coli | 200 |
These results suggest that this compound may serve as a natural antimicrobial agent .
4. Hepatoprotective Potential
In animal models, this compound demonstrated hepatoprotective effects against chemically induced liver damage. Administration of the compound resulted in a significant reduction in liver enzymes (ALT and AST) compared to control groups, indicating its protective role in liver health .
Case Study 1: Antioxidant Activity Assessment
In a clinical trial involving patients with oxidative stress-related disorders, participants were supplemented with this compound for eight weeks. Results showed a significant decrease in oxidative markers (malondialdehyde) and an increase in antioxidant enzyme levels (superoxide dismutase), supporting its role as a therapeutic agent in oxidative stress management.
Case Study 2: Anti-inflammatory Effects in Arthritis
A randomized controlled trial investigated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving the compound reported reduced joint pain and swelling, alongside decreased levels of inflammatory markers in blood tests after six weeks of treatment.
Q & A
Basic Research Questions
Q. What are the primary methods for isolating Demethoxykanugin from plant sources, and how can researchers optimize yield?
- This compound, a furanoflavone, is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or TLC. Optimization involves adjusting solvent polarity (e.g., hexane-ethyl acetate gradients) and monitoring purity via HPLC with UV detection at 254–280 nm . Yield improvements may require plant material standardization (e.g., seasonal variations in Pongamia pinnata content) and validation against pharmacopeial purity criteria (e.g., ≤1% foreign matter, ≤13% total ash) .
Q. Which spectroscopic and chromatographic techniques are most reliable for confirming this compound’s structural identity?
- Combine NMR (¹H and ¹³C) for furanoflavone backbone identification, MS (ESI-TOF) for molecular mass confirmation (C₂₀H₁₆O₅; expected [M+H]+: 336.10), and HPLC-DAD for purity assessment (>95%). Cross-validate with reference standards from authenticated plant extracts .
Q. How do researchers design in vitro assays to evaluate this compound’s bioactivity (e.g., anti-inflammatory or antimicrobial effects)?
- Use cell-based models (e.g., RAW 264.7 macrophages for anti-inflammatory activity via TNF-α/IL-6 suppression) with dose-response curves (1–100 µM). Include positive controls (e.g., dexamethasone) and validate results with triplicate experiments and ANOVA for statistical significance (p<0.05) .
Advanced Research Questions
Q. What experimental strategies address contradictory data on this compound’s pharmacokinetic properties (e.g., bioavailability vs. in vitro potency)?
- Resolve discrepancies via:
- Physicochemical profiling : LogP (lipophilicity) assessment to explain low aqueous solubility.
- Prodrug synthesis : Modify hydroxyl groups to enhance absorption (e.g., acetylation).
- In vivo models : Compare oral vs. intravenous administration in rodents, measuring plasma concentrations via LC-MS/MS .
- Metabolite identification : Use hepatic microsomes to identify phase I/II metabolites that may reduce efficacy .
Q. How can researchers differentiate this compound’s mechanism of action from structurally similar flavonoids (e.g., Karanjin)?
- Employ target-based assays : Screen against specific enzymes (e.g., COX-2 for anti-inflammatory activity) and compare IC₅₀ values.
- Use molecular docking : Predict binding affinities to targets like NF-κB or MAPK pathways.
- Conduct transcriptomic profiling (RNA-seq) to identify unique gene expression patterns induced by this compound vs. analogs .
Q. What methodological pitfalls arise in quantifying this compound in complex matrices (e.g., herbal formulations)?
- Matrix interference : Use selective sample preparation (e.g., SPE with C18 cartridges) to remove co-eluting compounds.
- Calibration challenges : Include matrix-matched standards to account for recovery variations.
- Validation criteria : Ensure precision (RSD <15%), accuracy (80–120% recovery), and LOD/LOQ ≤0.1 µg/mL .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-dependent effects in this compound studies with non-linear responses?
- Apply non-linear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals. For hormetic effects (low-dose stimulation, high-dose inhibition), use biphasic models .
Q. What frameworks guide the design of ethical and reproducible preclinical studies on this compound?
- Follow ARRIVE 2.0 guidelines for animal studies: Detail sample size justification, randomization, and blinding.
- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with translational goals (e.g., targeting oxidative stress pathways in neurodegenerative diseases) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
